molecular formula C9H9N3O2 B155470 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine CAS No. 1673-44-5

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

Cat. No. B155470
CAS RN: 1673-44-5
M. Wt: 191.19 g/mol
InChI Key: FUZRSOHZLMZNAX-UHFFFAOYSA-N
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Description

Synthesis and Anticancer Activity Analysis

The synthesis of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its analogues has been a subject of interest due to their potential anticancer properties. One study reports the synthesis of novel oxadiazole analogues, including N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, which demonstrated significant anticancer activity against various cancer cell lines such as melanoma, leukemia, breast cancer, and colon cancer . This suggests that the methoxyphenyl group attached to the oxadiazole ring plays a crucial role in the compound's bioactivity.

Molecular Structure Analysis

The molecular structure of oxadiazoles is critical for their interaction with biological targets. In the case of tubulin inhibitors, diaryl 5-amino-1,2,4-oxadiazoles have been identified as potent inhibitors, with the structure-activity relationship (SAR) analysis providing insights into their binding and mechanism of action . The presence of methoxyphenyl groups in these compounds is essential for their activity, as seen in the lead candidate, which showed substantial in vitro activity despite a slight difference in tubulin binding compared to its monofluorinated counterpart .

Chemical Reactions Analysis

The reactivity of 1,3,4-oxadiazoles with various nucleophiles has been explored in several studies. A photochemical methodology has been reported for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the fragmentation of the furazan ring and subsequent capture by a nitrogen nucleophile . Another study describes the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles . These reactions highlight the versatility of oxadiazoles in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazoles are influenced by their substituents. For instance, the retro-ene reaction of 5-(methoxyamino)-3-aryl-1,3,4-oxadiazol-2(3H)-ones has been studied, revealing that the expulsion of formaldehyde is highly exothermic and facilitated by the presence of the heterocyclic ring . Additionally, the synthesis of new oxadiazole derivatives with antimicrobial properties has been reported, where the introduction of a 5-chloro-2-methoxyphenyl moiety resulted in compounds with significant antibacterial and antifungal activities .

Scientific Research Applications

Anticancer Activity

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine and its analogues have demonstrated promising antiproliferative activity. Studies have shown these compounds exhibit significant growth inhibitions in various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. For instance, specific analogues like N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine displayed higher sensitivity towards certain cancer cell lines, showcasing their potential as anticancer agents (Ahsan et al., 2018), (Ahsan et al., 2014).

Antimicrobial Activities

Some derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have shown effective antimicrobial properties. The compounds have been tested for their activity against a range of microorganisms, indicating their potential in the development of new antimicrobial agents (Bektaş et al., 2007).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural characterization of these compounds. Understanding their synthesis pathways and molecular structures is crucial for developing more effective derivatives with enhanced biological activities. Studies have detailed various synthetic routes and structural analyses using techniques like NMR and mass spectrometry (Taha et al., 2014).

Antioxidant Properties

Certain derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibit significant antioxidant activities. This property is important in the context of diseases where oxidative stress plays a role. The free radical scavenging activities of these compounds have been a subject of study, indicating their potential therapeutic applications (Verma et al., 2019).

Corrosion Inhibition

Interestingly, derivatives of 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine have been studied for their corrosion inhibitory properties. These compounds showed significant inhibition efficiency for mild steel in acidic media, suggesting their potential use in industrial applications (Bouklah et al., 2006).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the known biological activity of many oxadiazole and methoxyphenyl compounds, this molecule could be of interest in medicinal chemistry or materials science .

properties

IUPAC Name

5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZRSOHZLMZNAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168270
Record name 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

CAS RN

1673-44-5
Record name 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1673-44-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2(3H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VN Shinde, BG Ugarkar… - Journal of Chemical …, 2013 - journals.sagepub.com
A convenient methodology has been developed for the synthesis of substituted 2-amino-1,3,4-oxadiazoles from corresponding acylthiosemicarbazides using catalytic amount of iodine/…
Number of citations: 7 journals.sagepub.com
D Kumar, N Aggarwal, A Deep, H Kumar, H Chopra… - Pharmaceuticals, 2023 - mdpi.com
The world’s health system is plagued by cancer and a worldwide effort is underway to find new drugs to treat cancer. There has been a significant improvement in understanding the …
Number of citations: 6 www.mdpi.com
H Beyzaei, S Sargazi, G Bagherzade… - Acta Chimica …, 2021 - pdfs.semanticscholar.org
Abstract Development of synthetic procedures for the preparation of 1, 3, 4-oxadiazole derivatives has always been in the interest of researchers as a result of their widespread …
Number of citations: 6 pdfs.semanticscholar.org
M Zender, T Klein, C Henn, B Kirsch… - Journal of medicinal …, 2013 - ACS Publications
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas quinolone signal (PQS) regulates various virulence factors …
Number of citations: 74 pubs.acs.org
M Zender, T Klein, C Henn, B Kirsch, CK Maurer… - PSEUDOMONAS …, 2016 - d-nb.info
The human pathogen Pseudomonas aeruginosa employs alkyl quinolones for cell-to-cell communication. The Pseudomonas Quinolone Signal (PQS) regulates various virulence …
Number of citations: 4 d-nb.info

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